N-cyclododecylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclododecylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIGWJOAUJGWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with cyclododecylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclododecylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclododecylfuran-2-amine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-cyclododecylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-cyclododecylfuran-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Hydrophobicity: The cyclododecyl group in this compound likely increases its hydrophobicity (estimated XlogP ~5.8) compared to N-(Adamantan-2-yl)furan-2-carboxamide (XlogP 2.6) .
- Polarity : N-Hydroxy-furan-2-carboxamidine, with a TPSA of 80.4 Ų , is significantly more polar than the carboxamide analogs, favoring solubility in polar solvents but limiting blood-brain barrier permeability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
